4-Methyl-1,2-bis-(trifluoromethyl)benzene
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Overview
Description
4-Methyl-1,2-bis-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H6F6. It is a derivative of benzene, where two trifluoromethyl groups and one methyl group are attached to the benzene ring. This compound is known for its unique chemical properties due to the presence of trifluoromethyl groups, which are highly electronegative and can significantly influence the reactivity and stability of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2-bis-(trifluoromethyl)benzene can be achieved through various methods. One common approach involves the trifluoromethylation of a suitable precursor. For instance, the reaction of 4-methylbenzene with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale trifluoromethylation reactions. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,2-bis-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoromethyl groups to methyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoromethylbenzoic acids or trifluoromethylbenzaldehydes.
Reduction: Conversion to 4-methyl-1,2-dimethylbenzene.
Substitution: Introduction of bromine, nitro, or other functional groups onto the benzene ring.
Scientific Research Applications
4-Methyl-1,2-bis-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1,2-bis-(trifluoromethyl)benzene is primarily influenced by the trifluoromethyl groups. These groups can enhance the electron-withdrawing capacity of the molecule, affecting its reactivity and interaction with other molecules. The compound can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(trifluoromethyl)benzene
- 1,3-Bis(trifluoromethyl)benzene
- 1,2-Bis(trifluoromethyl)benzene
Uniqueness
4-Methyl-1,2-bis-(trifluoromethyl)benzene is unique due to the presence of both a methyl group and two trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-methyl-1,2-bis(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6/c1-5-2-3-6(8(10,11)12)7(4-5)9(13,14)15/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZIWTFMKQRYNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90605609 |
Source
|
Record name | 4-Methyl-1,2-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90605609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
716-25-6 |
Source
|
Record name | 4-Methyl-1,2-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90605609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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